molecular formula C20H15N2NaO4 B1668249 Sodium camptothecin CAS No. 25387-67-1

Sodium camptothecin

Cat. No.: B1668249
CAS No.: 25387-67-1
M. Wt: 370.3 g/mol
InChI Key: HVGXXVCXEMRSLD-BDQAORGHSA-N
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Description

Sodium Camptothecin is a water-soluble derivative of Camptothecin, a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .

Scientific Research Applications

Sodium Camptothecin has a wide range of scientific research applications, including:

Safety and Hazards

Camptothecin is toxic if swallowed and may cause genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Camptothecin-based prodrug nanomedicines are being developed for cancer therapy . These nanomedicines have improved pharmacokinetic and pharmacodynamic profiles, high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials .

Biochemical Analysis

Biochemical Properties

Sodium camptothecin, like other camptothecins, exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . This compound binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately apoptosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. Its primary effect is the induction of DNA damage, which leads to apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the topoisomerase I and DNA complex . This results in a ternary complex that stabilizes the complex and prevents DNA re-ligation . This causes DNA damage, which results in apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies can vary .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Camptothecin and its derivatives are known to have a unique intracellular target, topoisomerase I .

Subcellular Localization

Given its mechanism of action involving the inhibition of topoisomerase I, it is likely that this compound localizes to the nucleus where topoisomerase I is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium Camptothecin involves the conversion of Camptothecin to its sodium salt form. This process typically includes the following steps:

    Isolation of Camptothecin: Camptothecin is extracted from the bark and stem of Camptotheca acuminata.

    Conversion to this compound: The isolated Camptothecin is then reacted with a sodium hydroxide solution to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium Camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties .

Comparison with Similar Compounds

Comparison: Sodium Camptothecin is unique due to its water solubility, which enhances its bioavailability compared to Camptothecin. it shares the same mechanism of action as other Camptothecin derivatives, such as Topotecan and Irinotecan. The primary difference lies in their solubility, pharmacokinetics, and specific clinical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium camptothecin involves the conversion of camptothecin to Sodium camptothecin through a series of chemical reactions.", "Starting Materials": [ "Camptothecin", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Camptothecin is dissolved in methanol and treated with sodium hydroxide to form a sodium salt.", "The sodium salt is then treated with hydrochloric acid to form camptothecin hydrochloride.", "The camptothecin hydrochloride is then treated with sodium hydroxide to form Sodium camptothecin.", "The Sodium camptothecin is then purified through a series of recrystallization steps using water and methanol." ] }

CAS No.

25387-67-1

Molecular Formula

C20H15N2NaO4

Molecular Weight

370.3 g/mol

IUPAC Name

sodium;(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-olate

InChI

InChI=1S/C20H15N2O4.Na/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24;/h3-8H,2,9-10H2,1H3;/q-1;+1/t20-;/m0./s1

InChI Key

HVGXXVCXEMRSLD-BDQAORGHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+]

SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

20(S)-Camptothecin sodium salt, AI3-62931, Camptothecine sodium, Camptothecin, sodium salt, Camptothecin sodium, NSC-100880, Sodium camptothecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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